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Compound of Interest

Compound Name: Methyl 3-phenylpropionate

Cat. No.: B140012 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl hydrocinnamate. It

is intended for researchers, scientists, and professionals in drug development who utilize these

analytical techniques for structural elucidation and quality control. This document presents key

spectral data in a structured format, details the experimental protocols for data acquisition, and

includes a workflow diagram for the analytical process.

Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for methyl hydrocinnamate (CAS No: 103-25-3).[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Methyl Hydrocinnamate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.17 m 5H
Aromatic protons

(C₆H₅)

3.66 s 3H
Methyl protons (-

OCH₃)

2.95 t 2H

Methylene protons

adjacent to phenyl

group (-CH₂-Ph)

2.62 t 2H

Methylene protons

adjacent to carbonyl

group (-CH₂-C=O)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for Methyl Hydrocinnamate

Chemical Shift (δ) ppm Assignment

173.4 Carbonyl carbon (C=O)

140.6 Aromatic carbon (C-1, ipso)

128.5 Aromatic carbons (C-3, C-5 or C-2, C-6)

128.3 Aromatic carbons (C-2, C-6 or C-3, C-5)

126.3 Aromatic carbon (C-4)

51.6 Methyl carbon (-OCH₃)

35.8
Methylene carbon adjacent to carbonyl group (-

CH₂-C=O)

30.9
Methylene carbon adjacent to phenyl group (-

CH₂-Ph)
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Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[4]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl Hydrocinnamate

Wavenumber (cm⁻¹) Intensity Assignment

3028 Medium Aromatic C-H stretch

2951 Medium Aliphatic C-H stretch

1738 Strong C=O (ester) stretch

1497, 1454 Medium Aromatic C=C ring stretch

1165 Strong C-O (ester) stretch

748, 699 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Sample preparation: Neat liquid film.[1]

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for Methyl Hydrocinnamate (Electron Ionization)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

164 33 [M]⁺ (Molecular ion)

104 100
[C₈H₈]⁺ (Tropylium ion

rearrangement)

91 59 [C₇H₇]⁺ (Tropylium ion)

77 15 [C₆H₅]⁺ (Phenyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.[5]
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for liquid samples

such as methyl hydrocinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-25 mg of methyl hydrocinnamate for ¹H NMR or 50-100 mg for ¹³C NMR.

[6]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.[7][8]

To ensure a homogeneous solution, gently vortex or sonicate the mixture.[7]

Filter the solution through a Pasteur pipette with a glass wool plug directly into a 5 mm NMR

tube to remove any particulate matter.[8]

The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[7]

Cap the NMR tube securely.[7]

2. Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning with

a depth gauge.[7]

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

[7]

Shim the magnetic field to achieve maximum homogeneity and resolution.[7]

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

For a standard ¹H NMR spectrum, set the appropriate spectral width and number of scans

(typically 8 to 16 for a sample of this concentration).
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For a ¹³C NMR spectrum, use a proton-decoupled pulse sequence.[9] Set the number of

scans to achieve an adequate signal-to-noise ratio, which may range from several hundred

to thousands depending on the concentration.[9] A relaxation delay of 1-2 seconds is

common for qualitative spectra.[9]

Initiate data acquisition.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]

Phase the resulting spectrum and perform baseline correction.[9]

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃

in ¹H NMR, 77.16 ppm for ¹³C NMR) or an internal standard like TMS (0 ppm).[4][9]

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

Obtain two clean, dry salt plates (e.g., NaCl or KBr).[10]

Using a Pasteur pipette, place one drop of methyl hydrocinnamate onto the center of one

plate.[10]

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform

film between the plates.[10]

2. Data Acquisition (FTIR):

Place the salt plate assembly into the sample holder of the FTIR spectrometer.[10]

Acquire a background spectrum of the empty instrument to subtract any atmospheric

interference.
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Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11]

3. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
1. Sample Preparation (for GC-MS):

Prepare a dilute solution of methyl hydrocinnamate (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

The sample must be free of non-volatile impurities.[12]

2. Data Acquisition (Electron Ionization - GC-MS):

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to

separate it from the solvent and any volatile impurities.[13]

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[13]

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated

into the mass analyzer.[14]

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]

A detector records the abundance of each ion.[14]

3. Data Processing:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
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Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of methyl

hydrocinnamate.
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Diagram of the spectral analysis workflow for methyl hydrocinnamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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